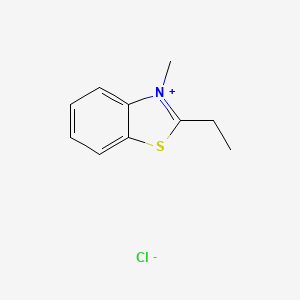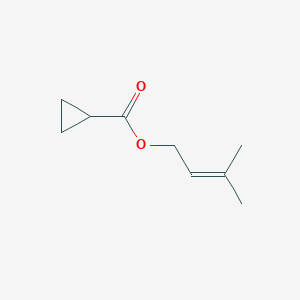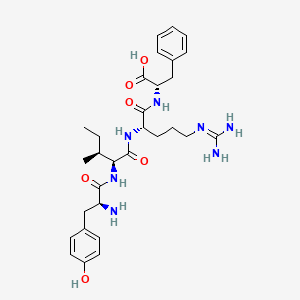
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene is a fluorinated liquid-crystal monomer. This compound is of interest due to its unique structural properties, which make it suitable for various applications in materials science and other fields. The presence of fluorine atoms and the heptylcyclohexyl group contribute to its distinct characteristics.
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative, which is then subjected to fluorination to introduce the fluorine atoms at the desired positions.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethanol and a suitable catalyst.
Cyclohexylation: The heptylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using a heptyl halide and a cyclohexyl derivative in the presence of a Lewis acid catalyst.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or fluorine groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene has several scientific research applications:
Materials Science: It is used in the development of advanced liquid crystal materials for display technologies.
Chemistry: The compound serves as a building block for synthesizing more complex fluorinated organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a probe in biological studies.
Industry: It is utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptylcyclohexyl group play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, influencing their activity and leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a shorter alkyl chain, which may affect its physical and chemical properties.
4-Ethoxy-2,3-difluoro-4’-(trans-4-ethylcyclohexyl)-1,1’-biphenyl: This compound has a biphenyl structure, which can influence its liquid crystal behavior and other properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
189750-97-8 |
|---|---|
Molekularformel |
C21H32F2O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-ethoxy-2,3-difluoro-4-(4-heptylcyclohexyl)benzene |
InChI |
InChI=1S/C21H32F2O/c1-3-5-6-7-8-9-16-10-12-17(13-11-16)18-14-15-19(24-4-2)21(23)20(18)22/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
LRBFDODMUUKKDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12568887.png)

![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)


![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)


![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)



